N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of Substituents: The methoxyphenyl, morpholinyl, and quinolinyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to achieve high yields and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of metabolic pathways.
Comparison with Similar Compounds
N2-(4-methoxyphenyl)-6-(morpholin-4-yl)-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
N2-(4-chlorophenyl)-6-(morpholin-4-yl)-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine: This compound has a chlorophenyl group instead of a methoxyphenyl group, which may result in different chemical and biological properties.
N2-(4-methoxyphenyl)-6-(piperidin-4-yl)-N4-(quinolin-6-yl)-1,3,5-triazine-2,4-diamine: This compound has a piperidinyl group instead of a morpholinyl group, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-morpholin-4-yl-2-N-quinolin-6-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-31-19-7-4-17(5-8-19)25-21-27-22(29-23(28-21)30-11-13-32-14-12-30)26-18-6-9-20-16(15-18)3-2-10-24-20/h2-10,15H,11-14H2,1H3,(H2,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQUHQIXFKEPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC5=C(C=C4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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